Home > Products > Screening Compounds P39056 > Beta-Amyloid (11-22)
Beta-Amyloid (11-22) -

Beta-Amyloid (11-22)

Catalog Number: EVT-247405
CAS Number:
Molecular Formula:
Molecular Weight: 1483.7
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Beta-Amyloid (11-22) is a peptide fragment derived from the larger amyloid-beta protein, which plays a significant role in the pathogenesis of Alzheimer’s disease. This particular fragment is part of the amyloid-beta peptide sequence that is implicated in the formation of amyloid plaques, characteristic of Alzheimer’s disease. The study of beta-amyloid peptides, including Beta-Amyloid (11-22), is crucial for understanding their structure, aggregation properties, and biological effects.

Source

Beta-Amyloid peptides are generated through the proteolytic processing of the amyloid precursor protein. The sequential cleavage by beta-secretase and gamma-secretase enzymes leads to the formation of various amyloid-beta isoforms, including the 40-amino-acid and 42-amino-acid variants, which are the most studied forms due to their relevance in Alzheimer's disease pathology .

Classification

Beta-Amyloid (11-22) can be classified as an amyloidogenic peptide. It is categorized under neurotoxic peptides due to its propensity to aggregate into fibrillary structures that are toxic to neuronal cells. This aggregation is a critical step in the development of Alzheimer’s disease .

Synthesis Analysis

Methods

The synthesis of Beta-Amyloid (11-22) typically involves solid-phase peptide synthesis techniques. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The synthesis process often faces challenges, particularly due to the aggregation tendencies of amyloid-beta peptides during production.

Technical Details

  1. Solid-Phase Peptide Synthesis: The synthesis begins with an amino acid attached to a resin. Each subsequent amino acid is coupled in a stepwise manner.
  2. Cleavage and Purification: After synthesis, the peptide is cleaved from the resin using trifluoroacetic acid and purified using reverse-phase high-performance liquid chromatography (RP-HPLC). This purification step is critical as it helps isolate the desired peptide from potential aggregates and impurities .
Molecular Structure Analysis

Structure

Beta-Amyloid (11-22) consists of a sequence of amino acids that contribute to its structural properties. The molecular formula for this peptide can be derived from its sequence, which typically includes hydrophobic residues that promote aggregation.

Data

The three-dimensional structure of beta-amyloid peptides has been studied using techniques such as nuclear magnetic resonance spectroscopy and molecular dynamics simulations. These studies indicate that beta-amyloid peptides can adopt various conformations, with increased β-sheet content associated with aggregation .

Chemical Reactions Analysis

Reactions

Beta-Amyloid (11-22) undergoes various chemical reactions that lead to its aggregation:

  • Self-Assembly: The peptide can self-assemble into oligomers and fibrils through hydrophobic interactions and hydrogen bonding.
  • Post-translational Modifications: Modifications such as phosphorylation may influence its aggregation behavior and toxicity.

Technical Details

The aggregation process can be monitored using techniques like circular dichroism spectroscopy, which provides insights into secondary structure changes during aggregation .

Mechanism of Action

Process

The mechanism by which Beta-Amyloid (11-22) exerts its effects involves several steps:

  1. Aggregation: The peptide aggregates into oligomeric forms that are neurotoxic.
  2. Neurotoxicity: These aggregates disrupt cellular function, leading to neuronal cell death through mechanisms such as oxidative stress and inflammation.

Data

Studies have shown that even low concentrations of aggregated beta-amyloid can induce significant neurotoxic effects in neuronal cultures, highlighting its role in Alzheimer’s disease pathology .

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 1,300 Da for Beta-Amyloid (11-22).
  • Solubility: Generally soluble in organic solvents but tends to aggregate in aqueous solutions.

Chemical Properties

  • Stability: The peptide is relatively unstable in physiological conditions, leading to rapid aggregation.
  • Reactivity: Exhibits high reactivity towards oxidative species, contributing to its neurotoxic profile.
Applications

Scientific Uses

Beta-Amyloid (11-22) is primarily used in research related to Alzheimer’s disease:

  • Biomarker Studies: It serves as a biomarker for diagnosing Alzheimer’s disease through blood plasma measurements.
  • Therapeutic Development: Understanding its aggregation properties aids in developing therapeutic strategies aimed at preventing or reversing amyloid plaque formation.
  • Model Systems: Used in cellular models to study neurotoxicity and cellular responses associated with amyloidosis .
Introduction to β-Amyloid (11-22) in Alzheimer’s Disease Pathogenesis

Alzheimer’s disease (AD) is characterized neuropathologically by extracellular amyloid plaques composed predominantly of amyloid-β (Aβ) peptides. Among various Aβ fragments, the β-amyloid (11-22) subsequence (LVFFAEDVGSNK) represents a critical structural and functional domain within full-length Aβ peptides. This hydrophobic segment spans residues 17–21 (LVFFA), known as the central hydrophobic cluster (CHC), and flanking residues that modulate its aggregation behavior. Its role in driving Aβ self-assembly, membrane interactions, and neurotoxicity positions it as a focal point for understanding AD mechanisms and therapeutic design [5] [6].

Historical Context of β-Amyloid Fragments in Neurodegenerative Research

The significance of Aβ fragments emerged alongside key milestones in AD research:

  • 1984: Glenner and Wong first isolated Aβ from cerebrovascular deposits, identifying its 40–42 amino acid sequence [4] [6].
  • Early 1990s: The amyloid cascade hypothesis formally implicated Aβ aggregation as the primary driver of AD pathogenesis [3] [9].
  • 2000s: Research shifted from full-length Aβ to subdomains, revealing that residues 11–22 comprise a self-assembling core sufficient for fibril formation. Synthetic β-amyloid (11-22) peptides recapitulated the cross-β-sheet structure of full-length Aβ fibrils in X-ray crystallography studies [5] [10].
  • 2010s–Present: β-amyloid (11-22) became a model system for studying inhibitors (e.g., small molecules, peptides) targeting Aβ aggregation [7].

Position of β-Amyloid (11-22) Within the Aβ Peptide Sequence and Proteolytic Processing

The β-amyloid (11-22) subsequence lies at the intersection of proteolytic processing and structural stability:

Proteolytic Generation

  • Aβ is produced via sequential cleavage of amyloid precursor protein (APP):
  • β-secretase (BACE1) cleaves APP at Asp1 (Aβ residue 1) and Glu11 (Aβ residue 11) [2] [7].
  • γ-Secretase cleaves within the transmembrane domain, generating Aβ variants (e.g., Aβ40, Aβ42) [1] [6].
  • Cleavage at Glu11 produces Aβ(11–40/42), isolating the 11-22 domain within N-terminally truncated fragments observed in AD brains [5] [10].

Structural Features

  • Central Hydrophobic Cluster (CHC; LVFFA, residues 17–21): Drives hydrophobic collapse and initial aggregation via π-stacking of Phe19/Phe20 [5] [6].
  • Salt Bridge (Glu22–Lys16): Stabilizes β-hairpin conformations in oligomers [5].
  • Dynamic Conformations: Adopts α-helix in membranes, β-sheet in fibrils (Table 1) [5] [10].

Table 1: Structural Domains Within β-Amyloid (11-22)

ResiduesDomainStructural RoleBiological Impact
17–21LVFFA (CHC)Hydrophobic core; π-stacking siteNucleates aggregation
15–16VGFlexible linkerModulates oligomer conformation
22E (Glu)Salt bridge with Lys16Stabilizes β-hairpin in oligomers
11–14LVFFMembrane-anchoring regionEnhances lipid bilayer disruption

Table 2: Experimental Methods for Characterizing β-Amyloid (11-22)

MethodKey FindingsReference Insights
Solid-state NMRIdentified cross-β-sheet arrangement in fibrilsParallel β-sheets with salt bridge E22–K16 [5]
Molecular Dynamics (MD)Simulated transition from α-helix (membrane) to β-sheet (aqueous)Membrane fluidity modulates conformation [5]
X-ray CrystallographyResolved steric zipper structure (fibril core)Phe19/Phe20 form dry, tight interface [10]
Circular Dichroism (CD)Tracked kinetics of β-sheet formation in solutionAggregation accelerated by hydrophobic solvents [5]

Theoretical Frameworks Linking Aβ Fragments to Amyloid Cascade Hypothesis

The amyloid cascade hypothesis posits Aβ aggregation as the instigator of AD pathology. β-amyloid (11-22) substantiates and refines this theory through three key mechanisms:

1. Nucleation of Aggregation

  • The CHC domain (residues 17–21) initiates primary nucleation by forming stable β-sheet nuclei. This process is rate-limiting for fibrillization of full-length Aβ [5] [10].
  • β-amyloid (11-22) peptides form steric zippers (tightly packed β-sheets), observed in microcrystals. These structures serve as templates for seeding full-length Aβ [10].

2. Oligomerization and Synaptic Toxicity

  • β-amyloid (11-22) stabilizes soluble oligomers through:
  • Salt bridges (Glu22–Lys16)
  • Hydrophobic packing (Leu17, Phe19, Phe20) [5] [6].
  • Oligomers disrupt membranes via:
  • Pore formation (mediated by α-helical conformations)
  • Lipid peroxidation (via metal-binding sites) [8] [10].

3. Pathological Feedback Loops

  • Tau Hyperphosphorylation: β-amyloid (11-22) oligomers activate kinases (e.g., GSK-3β), promoting tau misfolding [3] [6].
  • Inflammation: Oligomers bind microglial receptors (e.g., TREM2), triggering cytokine release that enhances APP processing [6] [10].

Table 3: Pathogenic Roles of β-Amyloid (11-22) in AD Mechanisms

Pathogenic MechanismRole of β-Amyloid (11-22)Experimental Evidence
Fibril NucleationForms stable β-sheet nuclei via CHCSolid-state NMR of fibril cores [5]
Membrane DisruptionAdopts α-helix; inserts into lipid bilayersMD simulations; dye-leakage assays [5] [8]
Tau PathologyOligomers activate GSK-3β kinaseNeuronal cultures + kinase inhibitors [3]
NeuroinflammationBinds TREM2 on microglia; upregulates IL-1βMicroglial activation assays [6] [10]

Properties

Product Name

Beta-Amyloid (11-22)

Molecular Weight

1483.7

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.